Piquindone

Description

Historical Context of Piquindone (B48092) within Neuropharmacological Research

The development of psychotropic drugs in the mid-20th century, spurred by the discovery of compounds like chlorpromazine, significantly stimulated neuropharmacological research. acnp.org This era saw the identification of key neurotransmitters, including dopamine (B1211576), which became central to understanding psychiatric conditions and the mechanisms of drug action. acnp.org Within this context, the investigation of novel compounds with potential antipsychotic properties became a significant area of academic pursuit.

Inception and Early Characterization as a Research Compound

This compound emerged as a research compound in the 1980s. wikipedia.org Early characterization identified it as a potent dopamine D2 receptor antagonist. ncats.io Unlike many other D2 receptor ligands studied at the time, this compound exhibited sodium-dependent binding, a property it shared with other compounds like sulpiride (B1682569) and metoclopramide (B1676508). wikipedia.orgnih.gov This distinct binding characteristic suggested a potentially different interaction with the D2 receptor compared to classical antagonists. nih.gov Studies examining the specific binding of tritiated this compound ([³H]Ro 22-1319) to rat striatal homogenates revealed a single saturable binding component with high affinity, and this binding was critically dependent on the presence of sodium ions. nih.gov

Academic Drivers for its Development and Study

The primary academic drivers for the development and study of this compound were rooted in the ongoing search for more effective and better-tolerated treatments for psychotic disorders, particularly schizophrenia. nih.gov Classical neuroleptics, while effective in managing positive symptoms, were often associated with significant extrapyramidal side effects (EPS) and the risk of tardive dyskinesia. wikipedia.orgncats.ionih.gov Researchers were motivated to discover compounds that could retain antipsychotic efficacy while minimizing these debilitating motor side effects. This compound's initial characterization as a potent D2 antagonist with a potentially different binding profile and a seemingly lower propensity for inducing EPS in preclinical models fueled academic interest in its therapeutic potential and its contribution to understanding the mechanisms underlying atypicality. ncats.ionih.gov Studies in animal models indicated that this compound exhibited relatively weaker cataleptogenic and antistereotypic activity compared to haloperidol (B65202), a typical antipsychotic, further supporting the rationale for its investigation as a potentially atypical agent. ncats.io

This compound as a Model for Atypical Neuroleptic Research

This compound's pharmacological profile and preclinical characteristics positioned it as a valuable model for investigating the theoretical frameworks of atypicality in neuroleptic agents. wikipedia.org The concept of "atypicality" in antipsychotics emerged from observations that certain compounds, like clozapine (B1669256), demonstrated comparable or superior efficacy to typical antipsychotics but with a significantly reduced incidence of EPS. wikipedia.orgpsu.edu

Theoretical Frameworks of Atypicality in Dopaminergic Systems

Theoretical frameworks attempting to explain atypicality often center on differential interactions with dopaminergic systems, as well as potential actions on other neurotransmitter systems, particularly serotonin (B10506). nih.govhoschl.cz One prominent hypothesis posits that atypical antipsychotics may have a preferential action in the limbic dopaminergic system compared to the nigrostriatal pathway, which is primarily associated with motor control and EPS. nih.govqueensu.ca Another framework suggests that a rapid dissociation from the D2 receptor might contribute to atypicality, allowing for sufficient dopaminergic neurotransmission to prevent EPS while still blocking the excessive dopamine activity thought to underlie positive symptoms. Additionally, modulation of serotonin 5-HT2A receptors, often seen with atypical agents, is believed to contribute to their efficacy against negative symptoms and their lower EPS liability. wikipedia.orghoschl.cz this compound's preclinical profile, showing antipsychotic-like activity with reduced motor side effects, aligned with these emerging theoretical concepts and made it a subject of study to further explore these mechanisms. ncats.ionih.gov

Distinctions from Classical Dopamine Receptor Ligands

This compound exhibited several key distinctions from classical dopamine receptor ligands, particularly typical antipsychotics like haloperidol. While both are D2 receptor antagonists, this compound's sodium-dependent binding was a notable difference. wikipedia.orgnih.gov This characteristic, shared with other atypical-like agents such as sulpiride and metoclopramide, suggested a potentially different mode of interaction with the receptor or influence on receptor conformation. nih.govunige.ch

Furthermore, preclinical studies comparing this compound and haloperidol highlighted differences in their effects on animal behaviors used to model antipsychotic and extrapyramidal actions. This compound demonstrated relatively weaker cataleptogenic and antistereotypic activity than haloperidol at doses that produced antipsychotic-like effects. ncats.io This differential profile in animal models provided early evidence supporting this compound's potential for a lower risk of EPS, a hallmark distinction of atypical neuroleptics from classical ones. ncats.ionih.gov Clinical investigations, although limited, also anecdotally observed minimal extrapyramidal symptoms with this compound compared to conventional neuroleptics. nih.gov

The research on this compound, therefore, contributed to the growing body of evidence that challenged the notion of all D2 antagonists behaving identically and helped pave the way for a more nuanced understanding of dopamine receptor pharmacology and the development of subsequent atypical antipsychotic agents.

Data Table 1: Comparison of this compound and Haloperidol in Preclinical Models

| Feature | This compound | Haloperidol | Source |

| D2 Receptor Antagonism | Potent | Potent | ncats.io |

| Sodium-Dependent D2 Binding | Yes | No (Spiroperidol binding is not Na+ sensitive) | wikipedia.orgnih.govjneurosci.org |

| Cataleptogenic Activity (Preclinical) | Relatively weaker than haloperidol | Stronger than this compound | ncats.io |

| Antistereotypic Activity (Preclinical) | Relatively weaker than haloperidol | Stronger than this compound | ncats.io |

| Potential for Extrapyramidal Effects | Low potential | Higher potential | wikipedia.orgncats.io |

| Potential for Tardive Dyskinesia | Low potential | Higher propensity | wikipedia.orgncats.io |

Data Table 2: this compound Binding Characteristics

| Binding Site/Property | Observation | Source |

| [³H]Ro 22-1319 Binding | Single saturable component with high affinity | nih.gov |

| Sodium Dependency of Binding | Critically dependent on Na⁺ presence | wikipedia.orgnih.gov |

| Stereochemical Specificity | Shows specificity for certain enantiomers | nih.gov |

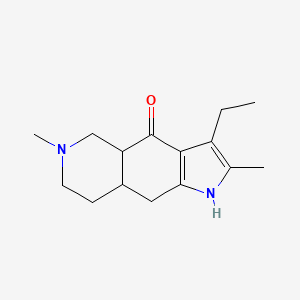

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one |

InChI |

InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3 |

InChI Key |

PVZMYDPRVUCJKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C |

Origin of Product |

United States |

Molecular and Cellular Neuropharmacology of Piquindone

Dopamine (B1211576) Receptor Binding Kinetics and Characteristics

Piquindone (B48092) exhibits significant affinity for dopamine receptors, with studies primarily highlighting its interaction with the D2 subtype. nih.gov

High Affinity Binding to Dopamine D2 Receptors

Studies utilizing radioligand binding assays have demonstrated that this compound binds to dopamine D2 receptors with high affinity. nih.gov For instance, quantitative autoradiography experiments using 3H-piquindone in rat brain slices revealed a high affinity with a dissociation constant (Kd) of 5 nM at 0°C. nih.gov This high affinity contributes to its potential as a dopamine receptor ligand.

Stereochemical Specificity of this compound Binding

The binding of this compound to dopamine D2 receptors is stereoselective. nih.govnih.gov Specific binding is observed with the (-)-enantiomer of this compound, while the (+)-enantiomer, which is considered biologically inactive, shows no specific binding. nih.govnih.gov This indicates that the precise three-dimensional structure of (-)-piquindone is crucial for its recognition and binding to the D2 receptor site. The binding sites show stereochemical specificity for (-)-Ro 22-1319, (+)-butaclamol, and (alpha)-flupenthixol. nih.gov

Competitive Binding Profiles with Other Dopamine Receptor Ligands

This compound's interaction with dopamine D2 receptors has been further characterized through competitive binding studies with other known dopamine receptor ligands. nih.gov D2 antagonists such as (-)-sulpiride and raclopride (B1662589) are significantly more potent inhibitors of 3H-piquindone binding compared to the D1 antagonist SCH 23390. nih.gov Dopamine itself inhibits binding with a potency similar to that observed in standard membrane binding procedures. nih.gov

Furthermore, this compound and certain other D2 antagonistic antipsychotics, including sulpiride (B1682569), metoclopramide (B1676508), and molindone (B1677401), show a more potent inhibition of [3H]Ro 22-1319 binding than of [3H]spiroperidol binding. nih.gov In contrast, other classical antipsychotics exhibit nearly equipotent inhibition at both binding sites. nih.gov This suggests that this compound shares a binding profile similar to sulpiride. nih.gov

The ability of various dopamine agonists and antagonists to compete with [3H]spiperone binding to rat striatal membrane preparations has been shown to vary with temperature. nih.gov Antagonists such as sulpiride, metoclopramide, clebopride, sultopride, tiapride, this compound, and zetidoline (B1682424) were found to be more potent at lower temperatures. nih.gov

Unique Aspects of this compound-Receptor Interaction

A notable characteristic of this compound's interaction with dopamine D2 receptors is its dependence on the presence of sodium ions. nih.govwikipedia.org

Sodium-Dependent Binding Mechanism

Unlike many other D2 receptor ligands, this compound displays sodium-dependent binding. nih.govwikipedia.org The binding of [3H]Ro 22-1319 (this compound) has been found to be critically dependent on the presence of sodium in the incubation medium. nih.gov This property is shared with other compounds such as tropapride, zetidoline, and metoclopramide. wikipedia.org The sodium-binding pocket in the dopamine receptor involves residues from transmembrane helices 1, 2, 3, and 7. researchgate.net

Critical Role of Sodium in Binding Detection

The requirement for sodium to detect this compound binding has been verified through studies, including those using [3H]spiroperidol binding. nih.gov The omission of sodium in the incubation medium shifts the competition curves of this compound, sulpiride, metoclopramide, and molindone for [3H]spiroperidol binding to the right. nih.gov This indicates that sodium ions play a critical role in facilitating or stabilizing the binding of this compound and certain other ligands to the D2 receptor, thereby being essential for their effective detection in binding assays.

Competitive Binding Inhibition of [3H]Spiperone Binding by Various Antagonists

| Antagonist | Effect of Sodium Omission on Competition Curve for [3H]Spiperone Binding |

| This compound | Shifted to the right |

| Sulpiride | Shifted to the right |

| Metoclopramide | Shifted to the right |

| Molindone | Shifted to the right |

| Spiperone | Equiactive under both conditions |

| Chlorpromazine | Equiactive under both conditions |

| Domperidone | Equiactive under both conditions |

Data compiled from search result nih.gov.

Affinity of 3H-Piquindone Binding to Rat Brain Slices

| Radioligand | Target Receptor | Kd (at 0°C) | Specificity |

| 3H-Piquindone | Dopamine D2 | 5 nM | Stereoselective |

Data compiled from search result nih.gov.

Identification of the Pyrroloisoquinoline Moiety in Sodium Dependency

A key feature of this compound's binding to D2 receptors is its dependence on the presence of sodium ions nih.gov. Studies investigating various pyrroloisoquinoline derivatives, including this compound, have indicated that the pyrroloisoquinoline moiety itself is likely the functional group responsible for this observed sodium dependency nih.gov. This suggests that the core structure of this compound plays a crucial role in modulating its interaction with the D2 receptor in a sodium-sensitive manner nih.gov. The binding of [³H]Ro 22-1319 (this compound) to rat striatal homogenates was found to be critically dependent on the presence of sodium in the incubation medium nih.gov.

Comparison with Other Na+-Dependent Antidopaminergic Agents

This compound shares the property of sodium-dependent binding to D2 receptors with other antidopaminergic agents such as tropapride, zetidoline, and metoclopramide wikipedia.orgnih.gov. Molecular modeling and structural analyses comparing these sodium-dependent ligands with sodium-independent analogs have aimed to elucidate the structural requirements for this characteristic binding nih.gov. These studies suggest that certain pharmacophoric elements, including a nitrogen lone pair, a phenyl ring, and a carbonyl moiety, are similarly oriented in sodium-dependent drugs like this compound, tropapride, zetidoline, and metoclopramide nih.gov. Conversely, in sodium-independent analogs, the latter two elements appear to play a subordinate role, with different pi-electron regions being systematically localized on the other side of the molecule nih.gov.

| Na+-Dependent Antidopaminergic Agents | Na+-Independent Antidopaminergic Agents (Examples) | Key Pharmacophoric Elements (Na+-Dependent) |

| This compound | Spiroperidol nih.gov | Nitrogen lone pair, Phenyl ring, Carbonyl moiety nih.gov |

| Tropapride wikipedia.orgnih.gov | Chlorpromazine nih.gov | Nitrogen lone pair, Phenyl ring, Carbonyl moiety nih.gov |

| Zetidoline wikipedia.orgnih.gov | Domperidone nih.gov | Nitrogen lone pair, Phenyl ring, Carbonyl moiety nih.gov |

| Metoclopramide wikipedia.orgnih.gov | Haloperidol (B65202) wikipedia.org | Nitrogen lone pair, Phenyl ring, Carbonyl moiety nih.gov |

Post-Receptor Mechanisms and Signaling Pathways

While this compound is primarily known for its D2 receptor antagonism, research also explores its potential influence on downstream signaling and other neurotransmitter systems.

Modulation of Neurotransmitter Release (e.g., Glutamate)

Dopamine receptors, particularly D2 receptors, are known to modulate the release of other neurotransmitters, including glutamate (B1630785) nih.gov. Studies have indicated that dopamine can regulate glutamatergic transmission by acting on D2 receptors located presynaptically on glutamatergic inputs nih.gov. While specific detailed research on this compound's direct modulation of glutamate release is limited in the provided context, the general mechanisms of D2 antagonism suggest a potential influence on glutamatergic signaling pathways that are subject to dopaminergic regulation nih.govresearchgate.netfrontiersin.org. Activation of D2 receptors can decrease NMDAR-induced responses by presynaptic modulation of glutamate release nih.gov. Acute and chronic administration of typical antipsychotic drugs, which are D2 antagonists, have been shown to increase glutamate concentration in the striatum frontiersin.org.

Intracellular Signaling Cascades Associated with D2 Antagonism

Dopamine D2 receptors are G protein-coupled receptors that primarily couple to Gi/o proteins researchgate.netrug.nl. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP) researchgate.netrug.nl. D2 receptor coupling to Gi/o proteins can also modulate other intracellular signaling cascades, including those involving calcium and potassium ion channels, mitogen-activated protein kinases (MAPKs), and phospholipases researchgate.net. As a D2 receptor antagonist, this compound would be expected to block the effects of dopamine binding to the D2 receptor, thereby preventing the Gi/o protein activation and the subsequent inhibition of adenylyl cyclase researchgate.netrug.nl. This disruption of the normal D2 receptor signaling cascade is thought to underlie some of the pharmacological effects of this compound researchgate.netrug.nl.

Structure Activity Relationships Sar and Computational Modeling of Piquindone

Conformational Analysis and Pharmacophore Development

At the core of understanding piquindone's activity lies the study of its preferred three-dimensional shapes, or conformations, and the identification of its pharmacophore—the essential spatial arrangement of features necessary for its biological activity.

This compound (B48092) possesses a rigid tricyclic structure, which significantly limits its conformational flexibility. This inherent rigidity has made it an excellent template for computational studies, as it is presumed that its low-energy conformation is the one that is biologically active. In a notable study, the rigid pyrrolo-isoquinoline structure of (-)-piquindone was utilized as a template to align a series of more flexible benzamide (B126) analogs in their presumed pharmacologically active conformations. leidenuniv.nl This "active analogue approach" is predicated on the idea that the rigid this compound molecule already exists in a conformation that is optimal for binding to its target receptor.

An exhaustive conformational analysis of ligands structurally related to this compound is a crucial first step in many computational studies. leidenuniv.nl By systematically exploring the potential energy surface of these molecules, researchers can identify the most stable, low-energy conformations that are likely to be relevant for receptor interaction. The use of a rigid and potent molecule like this compound as a benchmark provides a valuable reference point for these analyses.

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, a potent D2 receptor antagonist, its pharmacophore can be inferred from its key structural components and their likely interactions with the receptor.

The basic nitrogen atom within the pyrrolidine (B122466) ring of this compound is a critical pharmacophoric element. The lone pair of electrons on this nitrogen is believed to be a key interaction point with the D2 receptor, likely forming a crucial hydrogen bond or an ionic interaction with an acidic amino acid residue in the receptor's binding pocket. The accessibility and orientation of this lone pair are therefore paramount for high-affinity binding. Studies on related D2 antagonists have consistently highlighted the importance of a basic nitrogen atom for receptor recognition.

The aromatic phenyl ring and the carbonyl group of the lactam are also considered essential components of this compound's pharmacophore. The phenyl ring can engage in various non-covalent interactions with the receptor, including hydrophobic interactions and pi-stacking with aromatic amino acid residues. The carbonyl oxygen, with its partial negative charge and lone pairs of electrons, can act as a hydrogen bond acceptor, forming another important anchor point within the receptor binding site. The spatial relationship between the basic nitrogen, the aromatic ring, and the hydrogen bond acceptor is a defining characteristic of the pharmacophore for many D2 receptor antagonists.

Identification of Putative Pharmacophoric Elements

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A significant advancement in the QSAR analysis of this compound-related compounds has been the application of multiway 3D QSAR, specifically using the multilinear partial least squares (PLS) algorithm. leidenuniv.nl In one such study, a well-known set of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are analogs of this compound's side chain, were analyzed for their affinity towards the dopamine (B1211576) D2 receptor.

In this multiway 3D QSAR approach, the rigid structure of (-)-piquindone was instrumental. It served as a template to align the more flexible benzamide analogs into their presumed bioactive conformations. leidenuniv.nl This alignment is a critical step in 3D QSAR, as it ensures that the comparison of molecular fields is meaningful.

The study generated descriptors using the GRID program, which calculates the interaction energies between the molecules and various chemical probes. A calibration set of 40 compounds and a test set of 18 compounds were selected using principal component analysis. The final model was rigorously validated using various cross-validation techniques, including leave-one-out, leave-three-out, and leave-five-out methods. leidenuniv.nl

The results of this multiway 3D QSAR analysis are summarized in the table below:

| QSAR Model Parameter | Value |

| Method | Multilinear PLS |

| Template for Alignment | (-)-Piquindone |

| Number of Compounds (Calibration Set) | 40 |

| Number of Compounds (Test Set) | 18 |

| Cross-validated Q² (all experiments) | 62% |

| Predicted Q² (for test set) | 62% |

The high cross-validated Q² of 62% confirmed the stability and robustness of the model. Furthermore, the model's predictive ability was established by its successful prediction of the test set's activity, with a predicted Q² of 62%. leidenuniv.nl This successful application of multiway 3D QSAR underscores the importance of both the conformational alignment of the ligands, guided by the rigid this compound template, and the advanced statistical method in developing a predictive model for D2 receptor affinity. leidenuniv.nl

Predictive Models for Dopamine D2 Receptor Affinity

Predictive modeling for Dopamine D2 receptor affinity often employs machine learning algorithms and quantitative structure-activity relationship (QSAR) studies to forecast the biological activity of compounds based on their chemical structures. oncodesign-services.comnih.gov These computational methods are instrumental in identifying promising lead compounds and optimizing their structures for enhanced affinity and selectivity. oncodesign-services.com

In the context of Dopamine D2 receptor ligands, machine learning models such as XGBoost, LGBM, ExtraTree, and AdaBoost Classifier have been utilized in conjunction with molecular descriptors to classify compounds as agonists or antagonists. rjptonline.org For instance, a study involving 195 molecules (69 agonists and 126 antagonists) demonstrated high accuracy, with the AdaBoost Classifier achieving a 92% accuracy rate. rjptonline.org The robustness of such models is often confirmed by the area under the curve (AUC) values from receiver operating characteristic (ROC) analysis, with values ranging from 0.87 to 0.92 indicating strong predictive power. rjptonline.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is another powerful computational approach for developing potent inhibitors. mdpi.com By aligning ligands, 3D-QSAR methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can build predictive models that link chemical structures to biological activity. mdpi.com These models generate contour maps that provide key insights into the structural requirements for enhancing bioactivity, guiding the design of new compounds with improved affinity for the target receptor. mdpi.com

Influence of Substituent Changes on Potency and Selectivity

The potency and selectivity of this compound and its analogs at Dopamine D2 receptor subtypes are significantly modulated by minor alterations in their chemical structure. nih.gov Structure-activity relationship (SAR) studies of pyrroloisoquinoline derivatives have revealed that the nature of the functional group on the basic nitrogen atom is a critical determinant of receptor subtype selectivity. nih.gov

Compounds featuring a nonlipophilic functional group on the basic nitrogen, such as this compound (Ro 22-1319) and Ro 22-3822, exhibit a stronger potency at the D2 receptor subtype identified by [3H]Ro 22-1319 binding. nih.gov In contrast, derivatives with a lipophilic group on the same nitrogen, for example, Ro 22-6600, act as nonselective antagonists, showing comparable potency at both [3H]Ro 22-1319 and [3H]spiroperidol binding sites. nih.gov This demonstrates that substituent changes can fine-tune the interaction of the ligand with different states or subtypes of the D2 receptor.

The binding of this compound itself is highly dependent on the presence of sodium, a characteristic it shares with other D2 antagonists like sulpiride (B1682569), metoclopramide (B1676508), and molindone (B1677401). nih.gov The omission of sodium from the incubation medium shifts the competition curves of these compounds for [3H]spiroperidol binding to the right, indicating reduced affinity. nih.gov This effect is not observed for classical antipsychotics such as spiroperidol and chlorpromazine, suggesting that the structural features of this compound are responsible for its sulpiride-like, sodium-dependent binding to a specific D2 receptor subtype. nih.gov

| Compound | Substituent Nature on Basic Nitrogen | Potency/Selectivity Profile | Reference |

|---|---|---|---|

| This compound (Ro 22-1319) | Nonlipophilic | Stronger potency at [3H]Ro 22-1319 binding sites (D2 subtype) | nih.gov |

| Ro 22-3822 | Nonlipophilic | Stronger potency at [3H]Ro 22-1319 binding sites (D2 subtype) | nih.gov |

| Ro 22-6600 | Lipophilic | Nonselective antagonist at both [3H]Ro 22-1319 and [3H]spiroperidol sites | nih.gov |

Molecular Docking and Computational Chemistry Approaches

Ligand-Receptor Interaction Modeling with Dopamine D2 Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjptonline.org This method is crucial for understanding the molecular basis of ligand-receptor interactions for compounds like this compound at the Dopamine D2 receptor (D2R). nih.gov Docking studies, often performed with tools like AutoDock Vina and visualized using software like UCSF Chimera, help in elucidating the binding modes and affinities of ligands within the receptor's active site. nih.govwalisongo.ac.id

For the D2R, which is a G protein-coupled receptor (GPCR), interaction modeling reveals key contacts between the ligand and specific amino acid residues. nih.gov Studies on various D2R ligands show that interactions are often established with residues in several transmembrane domains (TMs), particularly a hydrophobic network involving TM2, TM3, and TM7, and hydrogen bonds mediated by a serine microdomain. nih.gov The binding pocket for D2R antagonists like this compound is understood through available crystal structures, such as those with risperidone, spiperone, and haloperidol (B65202) bound. mdpi.com These structures provide a template for in silico docking to predict how this compound or its analogs position themselves and to identify the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and pi-pi stacking—that stabilize the complex. nih.govijpsjournal.com Molecular dynamics simulations can further refine these docked poses, providing insights into the stability and dynamics of the ligand-receptor complex over time. nih.gov

Stereoelectronic Similarity Studies with Analogous Compounds

Stereoelectronic similarity studies compare the three-dimensional shape and electronic properties of different molecules to understand their interactions with a common biological target. This compound's pharmacological profile has been compared to other D2 antagonists, revealing a notable similarity to sulpiride. nih.gov This similarity is primarily based on their shared property of sodium-dependent binding to the D2 receptor. nih.gov

Preclinical Research on Piquindone in Animal Models of Neurological Systems

Evaluation in Animal Models of Dopaminergic System Dysregulation

Animal models designed to mimic aspects of dopaminergic system dysregulation are widely used to assess the potential antipsychotic and anti-dyskinetic properties of compounds. Piquindone's profile as a D2 receptor antagonist has led to its evaluation in such models.

Models of Antipsychotic Activity

Animal models predictive of antipsychotic activity often assess a compound's ability to modulate behaviors mediated by hyperactive dopaminergic signaling, which is implicated in the positive symptoms of psychosis.

The conditioned avoidance response (CAR) test is a well-established preclinical behavioral model used to predict antipsychotic efficacy. nih.govnih.govnih.gov In this test, animals learn to perform an action to avoid an aversive stimulus, such as a foot shock, following a conditioned stimulus. nih.govnih.gov Antipsychotic drugs, particularly dopamine (B1211576) D2 receptor antagonists, are known to selectively suppress conditioned avoidance responses without impairing the animal's ability to perform the escape response. nih.govnih.govguidetopharmacology.org This effect is thought to be mediated by the modulation of signaling in brain areas like the nucleus accumbens. nih.govguidetopharmacology.org While the provided information indicates that D2 receptor antagonists are active in the CAR test nih.govnih.govguidetopharmacology.org and that This compound (B48092) acts as a D2 receptor antagonist wikipedia.orgwikipedia.orgguidetopharmacology.org, specific detailed findings of this compound in CAR studies were not available in the provided search results. However, based on its mechanism, this compound would be expected to demonstrate activity in this model, consistent with other D2 antagonists used as antipsychotics.

Another common approach to evaluate potential antipsychotic activity is to assess a compound's ability to attenuate behaviors induced by psychotomimetic drugs, such as amphetamine or apomorphine (B128758). nih.govmims.comontosight.ai These drugs increase dopaminergic activity and can induce behaviors like hyperlocomotion (increased motor activity) and stereotypies (repetitive, purposeless behaviors) in animals, which are considered to model aspects of psychosis. nih.govontosight.aifishersci.ca The attenuation of these psychotomimetic-induced behaviors by a test compound suggests potential antipsychotic properties. nih.govfishersci.ca Dopamine D2 receptor antagonists are effective in blocking the behavioral effects of dopamine agonists like apomorphine and dopamine-releasing agents like amphetamine. nih.govmims.com Although direct experimental data detailing this compound's effects on attenuating specific psychotomimetic-induced behaviors were not present in the provided information, its established activity as a D2 receptor antagonist wikipedia.orgwikipedia.orgguidetopharmacology.org suggests it would likely attenuate behaviors induced by dopaminergic stimulants in a manner similar to other antipsychotics.

Neurochemical and Neurophysiological Investigations in Animal Brains

To understand the direct effects of this compound on the brain, studies have investigated its interaction with neurotransmitter receptors, particularly dopamine receptors, using techniques like quantitative autoradiography.

Quantitative Autoradiography of D2 Receptor Binding Sites

Quantitative autoradiography is a technique used to visualize and quantify the distribution and density of specific receptor binding sites in brain tissue. Studies using in vitro quantitative autoradiography with 3Hthis compound have been conducted to determine the distribution of its binding sites, which correspond to dopamine D2 receptors, in the rat forebrain. wikipedia.orgguidetopharmacology.orguni.luciteab.com

These studies revealed that 3Hthis compound binding to brain slices was saturable, of high affinity, and sodium-dependent. wikipedia.org The binding sites were found to be localized to specific brain regions known to have high densities of dopamine D2 receptors. wikipedia.orgguidetopharmacology.orgciteab.com

The distribution of 3Hthis compound binding sites in the rat brain included the olfactory tubercle, accumbens nucleus, caudate putamen, cell bridges between the caudate putamen and olfactory tubercle, and substantia nigra. wikipedia.org Binding in these areas demonstrated stereoselectivity, with no specific binding observed with the biologically inactive enantiomer, 3Hthis compound. wikipedia.org

Competition studies using other dopamine receptor ligands further characterized the binding. The D2 antagonists (-)sulpiride and raclopride (B1662589) were significantly more potent inhibitors of 3Hthis compound binding compared to the D1 antagonist SCH 23390. wikipedia.org Dopamine itself inhibited binding with a potency similar to that observed in standard membrane binding procedures. wikipedia.org

Within the caudate putamen, a lateral to medial gradient in the optical density of 3Hthis compound autoradiograms was noted, which could be partially attributed to white matter density in addition to D2 receptor distribution. wikipedia.org

Assessment of Striatal Neuronal Activity

Research has explored the impact of this compound on neuronal activity, particularly in the striatum, a brain region heavily involved in motor control and reward pathways and a key area of interest in neurological and psychiatric disorders. rug.nlresearchgate.net Studies on the effects of antipsychotics, including haloperidol (B65202), on striatal activity have often examined changes in the expression of immediate early genes (IEGs), which are rapidly induced by neuronal activity. Haloperidol, a first-generation antipsychotic with high affinity for the D2 receptor, has been shown to regulate striatal activity by increasing the expression of IEGs such as Homer1a, Arc, c-fos, zif-268, Ania-3, and Nurr77 in both acute and chronic administration paradigms in animal models. nih.gov While the provided search results detail the effects of other antipsychotics on striatal neuronal activity, specific data on this compound's direct assessment of striatal neuronal activity in terms of IEG expression or similar markers were not explicitly found within the provided snippets. However, given this compound's classification as a D2 receptor antagonist, studies on its effects on striatal neuronal activity would likely involve examining its influence on dopaminergic signaling cascades in this region, similar to investigations conducted with other D2 antagonists.

Regional Distribution of this compound Binding in Brain Tissue

Quantitative autoradiography studies have been employed to determine the distribution of this compound binding sites in rat brain tissue. These studies have shown that tritiated (-)this compound binding to brain slices is sodium-dependent, saturable, and exhibits high affinity. nih.gov Specific binding of ³Hthis compound has been found to be localized to several brain regions, including the olfactory tubercle, accumbens nucleus, caudate putamen, cell bridges between the caudate putamen and olfactory tubercle, and the substantia nigra. nih.gov This binding is stereoselective, with no specific binding observed with the biologically inactive enantiomer, ³Hthis compound. nih.gov Within the caudate putamen, a lateral to medial gradient in the optical density of ³Hthis compound autoradiograms has been observed, which may be partially attributed to white matter density rather than solely to D2 receptors. nih.gov Competition studies have indicated that the D2 antagonists (-)sulpiride and raclopride are much more potent inhibitors of ³Hthis compound binding than the D1 antagonist SCH 23390, and dopamine inhibits binding with potency similar to that found in standard membrane binding procedures. nih.gov this compound's binding to the D2 dopaminergic receptor subtype has been shown to be sodium-dependent, a property it shares with other compounds like sulpiride (B1682569) and metoclopramide (B1676508). nih.gov

A summary of the regional distribution of this compound binding in rat brain is presented in the table below:

| Brain Region | ³Hthis compound Binding Density |

| Olfactory Tubercle | Localized |

| Accumbens Nucleus | Localized |

| Caudate Putamen | Localized (Lateral > Medial gradient) |

| Cell bridges between Caudate Putamen and Olfactory Tubercle | Localized |

| Substantia Nigra | Localized |

Comparative Preclinical Efficacy and Selectivity Profiling

Preclinical studies have compared this compound to other antipsychotics to evaluate its efficacy and selectivity profile in animal models relevant to neurological disorders, particularly schizophrenia. Animal models are widely used to study the efficacy and side effects of antipsychotic drugs, focusing on behavioral changes induced by pharmacological or genetic interventions in rodents. scielo.brscielo.brresearchgate.net

This compound vs. Haloperidol and Other Antipsychotics in Rodent Models

This compound has been characterized as an atypical antipsychotic in preclinical experiments. nih.gov Atypical neuroleptics are defined in this context as those that block animal behaviors modeling antipsychotic actions at lower doses than those required to block behaviors modeling extrapyramidal actions. nih.gov Haloperidol, a typical antipsychotic, is known to nonselectively inhibit postsynaptic dopaminergic D2 receptors and is used as a standard in many animal models. scielo.brmims.com Preclinical behavioral models for predicting antipsychotic activity include assessing effects on conditioned avoidance response, stereotypies, hyperlocomotion induced by dopamine agonists, and disruption of prepulse inhibition of the startle response. scielo.brresearchgate.netnih.gov

Studies comparing this compound to haloperidol and other antipsychotics in rodent models have aimed to differentiate their profiles. While specific direct comparisons of this compound to haloperidol in terms of detailed efficacy data in various rodent models were not extensively detailed in the provided snippets, the characterization of this compound as "atypical" in preclinical experiments suggests that it shows a separation between doses effective in models of antipsychotic action and those inducing extrapyramidal symptoms, a key differentiator from typical antipsychotics like haloperidol. scielo.brnih.gov Haloperidol is known to induce catalepsy in rodents, a model for parkinsonism, at doses that occupy approximately 80% of striatal D2 receptors, while doses effective in antipsychotic-like models require around 65-70% occupation. scielo.br Atypical antipsychotics like clozapine (B1669256) show a larger difference between these doses. scielo.br The preclinical profile of this compound, indicating a lower propensity for extrapyramidal symptoms compared to conventional neuroleptics, aligns with the definition of an atypical antipsychotic in animal models. wikipedia.orgnih.gov

Chemical Synthesis and Derivatization of Piquindone

Original and Modified Synthetic Pathways for Piquindone (B48092)

The synthesis of this compound and its analogs revolves around the construction of the core pyrrolo[2,3-g]isoquinoline heterocyclic system.

The fundamental approach to constructing the pyrroloisoquinoline core of this compound involves a multi-step synthetic sequence. A key strategy described in the literature for a related octahydropyrrolo[3,4-g]quinoline system, which provides insights into the potential synthesis of this compound's core, begins with a substituted decahydroquinoline. The core synthesis can be conceptualized through the following key transformations:

Formation of an Enaminoketone: The synthesis initiates with a trans-dl-1-(substituted)-6-ketodecahydroquinoline. This ketone is reacted with dimethylformamide dimethyl acetal. This reaction selectively occurs at the C-7 position, which is ortho to the ketone group, leading to the formation of an enaminoketone intermediate. X-ray crystallographic analysis of a similar enaminoketone precursor confirmed that the reaction takes place at the C-7 rather than the C-5 position, resulting in a linear pyrrolo[3,4-g]quinoline framework upon cyclization, as opposed to an angular pyrrolo[2,3-i]quinoline system googleapis.com.

Pyrrole Ring Annulation: The enaminoketone is then cyclized to form the pyrrole ring, thus completing the tricyclic pyrroloisoquinoline scaffold. This annulation is a critical step in forming the core structure of this compound.

The generation of this compound analogs is crucial for understanding its structure-activity relationships (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties. Derivatization strategies typically focus on modifying specific substituents on the this compound scaffold.

Key areas for derivatization on the this compound molecule include:

Substitution on the Pyrrole Ring: Modifications of the ethyl and methyl groups at the C-3 and C-2 positions of the pyrrole ring can influence receptor binding affinity and selectivity.

Modifications to the Isoquinoline Ring System: Introduction of substituents on the aromatic portion of a related isoquinoline core or alterations to the saturated carbocyclic ring can be explored, though this is less common for this compound itself.

The synthesis of a variety of analogs allows for a systematic investigation of how different chemical features contribute to the biological activity of the molecule. For example, in the broader field of medicinal chemistry, the synthesis and evaluation of 5-substituted pyridine analogues have been used to probe the steric influence on binding affinity at neuronal nicotinic acetylcholine receptors nih.gov. Similar principles would apply to the exploration of this compound's SAR at the dopamine (B1211576) D2 receptor.

Table 1: Potential Derivatization Sites on the this compound Scaffold for Analog Generation

| Position | Substituent in this compound | Potential Modifications for Analog Synthesis |

|---|---|---|

| C-2 | Methyl (-CH3) | Alkyl chains of varying lengths, cyclic groups, aromatic rings |

| C-3 | Ethyl (-CH2CH3) | Different alkyl groups, functionalized side chains |

| N-6 | Methyl (-CH3) | Hydrogen, larger alkyl groups, aralkyl groups |

Radiosynthesis of Labeled this compound for Receptor Studies

The use of radiolabeled this compound, specifically with the positron-emitting isotope Carbon-11 ([11C]), is instrumental for in vivo imaging studies using Positron Emission Tomography (PET). These studies allow for the non-invasive visualization and quantification of dopamine D2 receptor distribution and occupancy in the brain.

The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates rapid and efficient radiolabeling methods mdpi.com. The most common strategy for incorporating [11C] into a molecule like this compound is through N-methylation using a high-specific-activity radiolabeling agent such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) nih.gov.

The general procedure for the radiosynthesis of [11C]this compound would involve the following steps:

Precursor Synthesis: A desmethyl precursor of this compound, where the methyl group on the piperidine nitrogen (N-6) is replaced with a hydrogen atom, is synthesized.

[11C]Methyl Iodide Production: [11C]carbon dioxide ([11C]CO2) is produced in a cyclotron and is then converted to [11C]methyl iodide via a two-step process involving reduction to [11C]methanol and subsequent reaction with hydroiodic acid.

Radiolabeling Reaction: The desmethyl-piquindone precursor is reacted with [11C]methyl iodide in the presence of a base to facilitate the N-alkylation reaction, yielding [11C]this compound.

Purification and Formulation: The resulting [11C]this compound is rapidly purified using high-performance liquid chromatography (HPLC) and formulated in a physiologically compatible solution for intravenous injection.

This process must be carried out in an automated synthesis module to handle the high radioactivity and ensure rapid and reproducible production nih.gov.

Table 2: Key Parameters in the Radiosynthesis of [11C]-Labeled Radiopharmaceuticals

| Parameter | Description | Importance for [11C]this compound |

|---|---|---|

| Radiochemical Yield | The percentage of the initial radioactivity that is incorporated into the final product. | Needs to be optimized to produce sufficient activity for PET imaging studies. |

| Molar Activity | The amount of radioactivity per mole of the compound (GBq/µmol). | High molar activity is crucial to minimize the injected mass and avoid pharmacological effects. |

| Radiochemical Purity | The percentage of the total radioactivity in the final product that is in the desired chemical form. | Must be high (>95%) to ensure that the PET signal is from the target radioligand. |

| Synthesis Time | The time from the end of radionuclide production to the final formulated product. | Must be as short as possible due to the short half-life of Carbon-11. |

[11C]this compound serves as a valuable radioligand for PET imaging to study the dopamine D2 receptors in the brain. PET studies with [11C]this compound can provide crucial information on:

Dopamine D2 Receptor Distribution: Imaging with [11C]this compound allows for the mapping of the density and distribution of D2 receptors in different brain regions. This is essential for understanding the neurobiology of disorders where the dopamine system is implicated, such as schizophrenia and Parkinson's disease nih.gov.

Receptor Occupancy by Antipsychotic Drugs: A major application is in determining the degree to which antipsychotic drugs, including this compound itself or other novel compounds, occupy D2 receptors at therapeutic doses. This is a critical aspect of drug development, as it helps in establishing the relationship between dose, receptor occupancy, and clinical efficacy, as well as the potential for side effects mdpi.com. For instance, PET imaging with [11C]raclopride, another D2 receptor antagonist, has been extensively used to measure the occupancy of D2 receptors by various neuroleptics nih.gov.

Changes in Receptor Density: PET studies can be used to investigate whether the density of D2 receptors is altered in various neuropsychiatric conditions or in response to treatment.

In a typical receptor occupancy study, a baseline PET scan is performed with [11C]this compound. Subsequently, the subject is administered a therapeutic dose of an unlabeled antipsychotic drug, and a second PET scan is conducted. The reduction in the binding of [11C]this compound in the second scan provides a measure of the receptor occupancy by the competing drug.

This compound, also known as Ro 22-1319, is a tricyclic atypical antipsychotic that was developed in the 1980s but did not reach the market. wikipedia.org It functions as a selective antagonist of the dopamine D2 receptor, although its selectivity profile has been a subject of discussion. wikipedia.org A notable characteristic of this compound is its sodium-dependent binding, a property shared with other compounds such as tropapride, zetidoline (B1682424), and metoclopramide (B1676508). wikipedia.org

Research into this compound has employed a variety of advanced methodologies and techniques to understand its interaction with dopamine receptors and its potential pharmacological effects.

Advanced Methodologies and Techniques in Piquindone Research

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to characterize receptors and determine their anatomical distribution. nih.gov These assays involve incubating tissue samples, cultured cells, or homogenates with a radiolabeled ligand, which can be a labeled version of a natural transmitter, hormone, or synthetic drug. nih.gov Piquindone (B48092) has been studied using tritiated ([³H])-labeled forms in radioligand binding assays. nih.govjneurosci.org

Saturation binding experiments, a type of radioligand assay, involve using increasing concentrations of a radiolabeled ligand to determine key binding parameters such as the equilibrium dissociation constant (KD), receptor density (Bmax), and Hill slope (nH). nih.govnih.gov Competition binding assays, another type, are used to determine the affinity and selectivity of an unlabeled ligand by observing its ability to compete with a fixed concentration of a radiolabeled ligand for receptor binding. nih.govnih.gov Kinetic assays can also be performed to measure the rates of association and dissociation, from which a kinetic KD can be derived. nih.gov

Studies using ³H-piquindone have shown that its binding to brain slices is sodium-dependent, saturable, and of high affinity, with a KD of 5 nM at 0°C. nih.gov The binding of [³H]-piquindone, similar to [³H]-sulpiride, has been identified as sodium-sensitive, in contrast to the binding of [³H]-spiperone, which is not. jneurosci.org

Autoradiographic Mapping of Receptor Distribution

Quantitative autoradiography is a sensitive technique that allows for the detection of low levels of radiolabeled ligands and the determination of the anatomical distribution of receptors within tissue sections while preserving tissue morphology. nih.gov This method involves apposing labeled tissue sections to sensitive films, such as [³H]-Ultrofilm, to generate autoradiograms. jneurosci.org Computer-assisted image analysis is then used to measure the bound radioligand within specific regions of the autoradiograms. nih.gov

In vitro quantitative autoradiography has been employed to determine the distribution of ³H-piquindone binding sites, which correspond to dopamine (B1211576) D2 receptors, in the rat forebrain. nih.gov Autoradiography revealed that ³H-piquindone binding sites are localized in specific brain regions, including the olfactory tubercle, accumbens nucleus, caudate putamen, cell bridges between the caudate putamen and olfactory tubercle, and substantia nigra. nih.gov The binding in these areas was found to be stereoselective, with no specific binding observed for the biologically inactive enantiomer, ³H-piquindone. nih.gov Within the caudate putamen, a lateral to medial gradient in the optical density of ³H-piquindone autoradiograms was observed, which could be partially influenced by white matter density in addition to D2 receptor distribution. nih.gov Non-specific binding in these experiments represented approximately 20% of the total binding in the caudate putamen, indicating a good signal-to-noise ratio for ³H-piquindone binding to brain slices. nih.gov

Autoradiographic mapping studies have also utilized other ligands, such as [³H]-spiperone and [¹²⁵I]-iodosulpride, to visualize dopamine receptor distribution, highlighting both similarities and differences in binding patterns compared to [³H]-piquindone. jneurosci.org

Computational Approaches in Drug Design

Computational approaches play a significant role in drug discovery and design by offering more efficient alternatives to traditional methods. nih.govnih.gov These methods can be broadly classified into structure-based and ligand-based approaches. nih.gov Structure-based methods utilize information about the target protein's structure, while ligand-based methods rely on information from known active ligands. nih.gov Computational techniques are used to predict drug toxicity, bioactivity, physicochemical properties, and to design novel drugs, predict binding affinities, and study drug-target interactions. nih.gov

Molecular Graphics and Three-Dimensional Structure Analysis

Molecular graphics and the analysis of three-dimensional structures are integral parts of computational drug design. nih.govwikidata.orgscispace.com These techniques allow researchers to visualize molecules and their interactions with biological targets. Molecular graphic design, often coupled with computational methods like PCILO and crystallographic data, has been used to investigate the three-dimensional structure of compounds, including this compound, that exhibit sodium-dependent binding to dopamine D2 receptors. scispace.com

Studies comparing the three-dimensional structures of sodium-dependent D2 receptor antagonists, such as this compound, tropapride, zetidoline (B1682424), and metoclopramide (B1676508), have identified putative pharmacophoric elements that are similarly oriented in these compounds. scispace.com These elements include a nitrogen lone pair, a phenyl ring, and a carbonyl moiety. scispace.com Molecular modeling studies focusing on the dopamine D2 receptor have also utilized this compound to explain binding affinity and explore structure-activity relationships. drugdesign.orgbg.ac.rs

Quantum Mechanical Calculations

Quantum mechanical calculations are computational methods used to study the electronic structure and properties of molecules. citeab.comnih.govnih.govmdpi.com These calculations can provide insights into molecular conformations, electrostatic potentials, and interactions. Quantum mechanical calculations, using basis sets such as Hartree-Fock 6-31G**, have been applied in drug design studies involving ligands that interact with dopamine receptors. nih.gov

Stereoelectronic studies of compounds like zetidoline, which shares similarities with this compound in its D2 selectivity and sodium-dependent binding, have utilized quantum mechanical calculations to investigate molecular conformations and electrostatic potentials. nih.gov These calculations have shown that the molecular electrostatic potential of zetidoline in a nearly extended conformation is remarkably similar to that of orthopramides (e.g., metoclopramide) and indolones (e.g., this compound), suggesting that this stereoelectronic similarity may account for their identical mechanism of action at the molecular level. nih.gov Density functional theory (DFT) calculations are another type of quantum mechanical calculation used in chemical research, including studies on the synthesis of heterocyclic backbones related to structures like molindone (B1677401) and this compound. mdpi.com

Behavioral Pharmacology Techniques in Animal Models

Behavioral pharmacology techniques in animal models are crucial for evaluating the potential in vivo effects of compounds, including their efficacy against symptoms of neurological or psychiatric disorders and their potential to cause side effects. scielo.br These models are designed to mimic aspects of human conditions or predict drug responses. Rodents, such as mice and rats, are commonly used in these studies. scielo.br

Animal models for studying antipsychotic drug effects often assess behaviors related to positive symptoms, such as conditioned avoidance response, stereotypies, hyperlocomotion, and deficits in prepulse inhibition of the startle response, which can be induced by psychotomimetic drugs. scielo.br Models for negative and cognitive symptoms may include tests like social interaction. scielo.br Motor side effects can be evaluated using tests like the catalepsy test to predict Parkinson-like symptoms and vacuous chewing movements to predict dyskinesia after chronic treatment. scielo.br

While comprehensive details on specific behavioral studies of this compound in animal models are not extensively provided in the immediate search results, the principles of behavioral pharmacology are relevant to its investigation as an antipsychotic. Studies with other dopaminergic agents in animal models, such as the use of selective D2 agonists and antagonists in zebrafish larvae to assess locomotor activity, illustrate the types of behavioral endpoints that can be measured. researchgate.net The enantioselective D2 antagonist R-piquindone has been shown to block the behavioral responsivity induced by a selective D2 agonist in rats, demonstrating its activity in an in vivo behavioral context. nih.gov

Future Research Trajectories and Unexplored Avenues for Piquindone

Deeper Elucidation of Sodium-Dependent Binding Mechanisms

The sodium-dependent binding of piquindone (B48092) to the D2 dopaminergic receptor subtype is a critical area for further investigation. wikipedia.orgnih.gov Studies have shown that the binding of this compound is critically dependent on the presence of sodium ions in the incubation medium. nih.gov This sodium dependency is also observed with other D2 antagonists like sulpiride (B1682569), metoclopramide (B1676508), and molindone (B1677401), where their competition curves for [³H]spiroperidol binding are shifted in the absence of sodium. nih.gov Research suggests that the pyrroloisoquinoline moiety itself might be the functional group responsible for this sodium dependency. nih.gov

Future research should aim to:

Precisely map the sodium-binding site on the D2 receptor and understand its allosteric relationship with the this compound binding site. researchgate.netresearchgate.net

Investigate the specific conformational changes in the D2 receptor induced by sodium binding that enhance this compound's affinity. researchgate.net

Utilize advanced computational modeling and simulation techniques to gain a detailed molecular understanding of the sodium-dependent interaction. researchgate.net

Explore whether this sodium-dependent binding contributes to this compound's atypical profile, particularly its lower propensity for extrapyramidal side effects. wikipedia.orgnih.gov

Investigation of this compound's Interactions with Other Neurotransmitter Systems beyond Dopamine (B1211576)

While this compound is primarily characterized as a D2 receptor antagonist, exploring its potential interactions with other neurotransmitter systems is crucial for a comprehensive understanding of its pharmacological profile. wikipedia.orgnih.gov Atypical antipsychotics often interact with multiple neurotransmitter systems, which is thought to contribute to their broader efficacy and reduced side effects compared to typical antipsychotics that primarily target dopamine receptors. psu.edu

Future research should focus on:

Systematically screening this compound against a wide range of receptors and transporters in other neurotransmitter systems, including serotonin (B10506), norepinephrine, glutamate (B1630785), GABA, and acetylcholine. nih.govgoogle.com

Investigating the functional consequences of any identified interactions, such as effects on downstream signaling pathways.

Determining if interactions with other systems modulate this compound's effects on dopamine signaling or contribute to its observed efficacy in conditions like Tourette's syndrome. wikipedia.org

Exploration of Novel Pyrroloisoquinoline Scaffolds based on this compound's Core Structure

This compound's pyrroloisoquinoline core structure is a promising scaffold for the development of novel compounds with potentially improved properties. wikipedia.orgnih.govmdpi.com Small changes in the chemical structure of pyrroloisoquinoline derivatives have been shown to modulate their potency at D2 dopaminergic receptor subtypes. nih.gov

Future research in this area could involve:

Synthesizing libraries of novel pyrroloisoquinoline derivatives based on the this compound structure. mdpi.com

Exploring modifications to different parts of the core structure and attached functional groups to optimize receptor affinity, selectivity, and pharmacokinetic properties. nih.gov

Utilizing structure-activity relationship (SAR) studies to understand how structural changes influence binding and functional activity. ncats.io

Investigating whether modifications can enhance sodium dependency or introduce desirable interactions with other neurotransmitter systems.

Development of this compound-Derived Chemical Probes for Receptor Subtype Characterization

This compound's high affinity and sodium-dependent binding to the D2 receptor make it a valuable starting point for developing chemical probes. nih.govnih.gov These probes can be used to further characterize dopamine receptor subtypes and their distribution. jneurosci.orgresearchgate.net Radiolabeled this compound, such as ³H-piquindone, has already been used in quantitative autoradiography to study D2 receptor binding sites in the brain. nih.gov

Future research should aim to:

Develop novel this compound-derived probes with enhanced selectivity for specific dopamine receptor subtypes (D2, D3, D4) or even distinct functional states of these receptors. nih.govnih.gov

Synthesize probes with different labels (e.g., fluorescent, radioactive, affinity tags) for various research applications, including imaging, pull-down assays, and high-throughput screening. researchgate.net

Utilize these probes to investigate the localization, density, and regulation of dopamine receptors in different brain regions and under various physiological and pathological conditions. nih.gov

Integration of Advanced Omics Technologies in this compound Research

Integrating advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a deeper understanding of this compound's effects at a systems level. frontiersin.orgnih.govnih.gov

Future research could utilize omics technologies to:

Identify genetic factors that influence individual responses to this compound, potentially explaining variability in efficacy or side effects observed in clinical trials.

Investigate changes in gene and protein expression patterns in response to this compound treatment in relevant cell lines or animal models.

Explore the metabolic pathways affected by this compound to understand its disposition and potential for drug-drug interactions.

Apply single-cell omics approaches to determine the specific cell types and neuronal circuits targeted by this compound. frontiersin.org

Identify potential biomarkers of response or resistance to this compound therapy.

Q & A

Basic Research Questions

Q. How can researchers systematically determine the pharmacological profile of Piquindone using in vitro and in vivo models?

- Methodological Answer : Begin with a PICOT framework to structure the research question:

- Population (e.g., animal models or cell lines),

- Intervention (e.g., this compound administration at varying dosages),

- Comparison (e.g., placebo or standard treatment),

- Outcome (e.g., receptor binding affinity, metabolic stability),

- Time (e.g., acute vs. chronic exposure).

Use systematic literature reviews to identify gaps in existing data, focusing on receptor specificity (e.g., dopamine D2/D3 antagonism) and pharmacokinetic properties . Validate findings through dose-response experiments and reproducibility checks across models .

Q. What are the key considerations for designing a literature review to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- Scope : Define inclusion/exclusion criteria (e.g., peer-reviewed studies, preclinical/clinical trials).

- Databases : Use PubMed, EMBASE, and Cochrane Library with keywords like “this compound AND dopamine antagonist” or “this compound AND schizophrenia.”

- Synthesis : Critically appraise study quality (e.g., risk of bias, sample size) and categorize findings by outcomes (e.g., efficacy, adverse effects).

- Gaps : Highlight understudied areas, such as long-term safety or drug interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data across clinical trials?

- Methodological Answer :

- Meta-Analysis : Pool data from trials using standardized metrics (e.g., PANSS scores for schizophrenia) and assess heterogeneity via I² statistics.

- Subgroup Analysis : Stratify results by variables like dosage, patient demographics, or trial duration to identify confounding factors .

- Bias Assessment : Apply tools like Cochrane’s RoB 2.0 to evaluate randomization, blinding, and reporting biases. Reconcile discrepancies through sensitivity analyses .

Q. What experimental designs are optimal for assessing this compound’s long-term neurochemical effects?

- Methodological Answer :

- Longitudinal Cohort Studies : Track neurotransmitter levels (e.g., dopamine, serotonin) in animal models over 6–12 months using microdialysis or PET imaging.

- Control Groups : Include age-matched controls and comparator drugs (e.g., haloperidol) to isolate this compound-specific effects.

- Outcome Measures : Prioritize endpoints like receptor density changes, behavioral phenotypes, and histopathological markers .

Q. How can researchers ethically address challenges in recruiting human participants for this compound trials?

- Methodological Answer :

- Informed Consent : Clearly communicate risks (e.g., extrapyramidal symptoms) and benefits (e.g., symptom remission) using non-technical language.

- Inclusion Criteria : Target treatment-resistant populations with documented prior therapy failures to ensure relevance.

- Data Safety Monitoring : Implement interim analyses to halt trials if severe adverse events emerge .

Methodological Frameworks

Q. Which statistical methods are appropriate for analyzing this compound’s dose-dependent response curves?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/ED₅₀ values.

- ANOVA/MANOVA : Compare means across dosage groups with post-hoc corrections (e.g., Tukey’s test).

- Machine Learning : Use clustering algorithms to identify patient subgroups with atypical responses .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

- Methodological Answer :

- Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing housing conditions, dosing schedules, and endpoint measurements.

- Open Science : Share raw data and analysis code via repositories like Zenodo or Figshare.

- Collaborative Replication : Partner with independent labs to validate key findings .

Contradiction and Validation

Q. What strategies mitigate publication bias in this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.